
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol
Overview
Description
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol is a chemical compound with the molecular formula C16H12F3NO2. It belongs to the benzoxazole family, which consists of a benzene ring fused to an oxazole ring.
Mechanism of Action
Target of Action
The primary targets of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other benzoxazole derivatives, it may interact with its targets by binding to specific sites, leading to changes in the target’s function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be crucial in understanding the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol typically involves the reaction of 2-aminophenol with 3-trifluoromethylbenzaldehyde under specific conditions. The reaction proceeds through a condensation process, followed by cyclization to form the benzoxazole ring. The final step involves the reduction of the intermediate product to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. Its benzoxazole moiety is particularly useful for synthesizing derivatives that exhibit enhanced biological activity or novel properties.
Reagent in Chemical Reactions
In addition to being a building block, 2-benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol acts as a reagent in numerous chemical reactions. Its ability to participate in electrophilic aromatic substitutions makes it valuable for developing new compounds with specific functionalities.
Biological Applications
Antimicrobial and Antiprotozoal Activities
Recent studies have highlighted the potential of benzoxazole derivatives, including this compound, as antimicrobial and antiprotozoal agents. Research has shown promising results against various pathogens, indicating that modifications to the benzoxazole structure can lead to significant biological effects .
Case Study: Antimalarial Activity
A study evaluated several benzoxazole derivatives for their antimalarial properties. The results indicated that certain analogs exhibited considerable activity against malaria parasites, suggesting that this compound could be further investigated for similar applications .
Industrial Applications
Material Science
The compound is also explored for its utility in material science. Its unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics. This application is particularly relevant in the development of specialized materials with tailored attributes.
Cosmetic Formulations
In the cosmetic industry, this compound is being investigated for its potential use in formulations aimed at improving skin health. Its properties may contribute to the efficacy of cosmetic products by providing protective or therapeutic benefits .
Comparative Data Table
Application Area | Specific Use Case | Findings/Remarks |
---|---|---|
Organic Chemistry | Building block for complex molecules | Useful in synthesizing derivatives with enhanced activity |
Chemical Reactions | Reagent for electrophilic substitutions | Facilitates the development of new functional compounds |
Biological Research | Antimicrobial and antiprotozoal agent | Promising results against pathogens like malaria |
Material Science | Incorporation into polymers and coatings | Enhances performance characteristics of materials |
Cosmetic Industry | Potential use in skin health formulations | May improve efficacy of cosmetic products |
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoxazol-2-yl-1-phenylethanol
- 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)ethanol
- 2-Benzoxazol-2-yl-1-(2-trifluoromethylphenyl)ethanol
Uniqueness
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Biological Activity
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol, a compound with the molecular formula and CAS number 502625-49-2, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Melting Point : 132–135 °C
- Hazard Classification : Irritant
The biological activity of this compound is attributed to its structural features that enhance lipophilicity, allowing effective cell membrane penetration. Once inside the cells, it interacts with various molecular targets, including enzymes and receptors, potentially altering their functions and leading to various biological effects.
Anticancer Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit cytotoxic effects against multiple cancer cell lines. Notably, compounds within this class have shown selective toxicity towards cancer cells while sparing normal cells in some cases.
Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | TBD |
This compound | A549 (Lung) | TBD |
Other Benzoxazole Derivatives | HepG2 (Liver) | TBD |
Note: TBD = To Be Determined based on specific studies.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study reported that certain benzoxazole derivatives demonstrated selective antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Microbial Strain | MIC (µg/mL) |
---|---|---|
This compound | Bacillus subtilis | TBD |
This compound | Candida albicans | TBD |
Study on Cytotoxicity and Enzyme Inhibition
A significant study investigated the cytotoxic effects of various benzoxazole derivatives, including the compound . The results indicated a promising profile for anticancer activity with a focus on enzyme inhibition mechanisms. The compound displayed a notable ability to inhibit carbonic anhydrase isoenzymes, which are critical in various physiological processes and cancer progression .
Antiprotozoal Activity
Another study explored the antiprotozoal potential of benzoxazole derivatives. The results indicated that certain modifications to the benzoxazole structure enhanced activity against protozoan pathogens. While specific data on this compound were not highlighted, the findings suggest a potential for future exploration in this area .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGTCDKLUELSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381200 | |
Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502625-49-2 | |
Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 502625-49-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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